molecular formula C9H6Cl2N2 B12997581 1-(3,4-Dichlorophenyl)-1H-imidazole

1-(3,4-Dichlorophenyl)-1H-imidazole

Cat. No.: B12997581
M. Wt: 213.06 g/mol
InChI Key: LDLBBPNPBHRXOO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 3,4-dichlorophenyl group in this compound adds unique properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-1H-imidazole typically involves the reaction of 3,4-dichloroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of this compound-2-amine.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. For example, it can inhibit the enzyme cytochrome P450, affecting the metabolism of various substrates .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-1H-pyrazole
  • 1-(3,4-Dichlorophenyl)-1H-triazole
  • 1-(3,4-Dichlorophenyl)-1H-tetrazole

Uniqueness

1-(3,4-Dichlorophenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)imidazole

InChI

InChI=1S/C9H6Cl2N2/c10-8-2-1-7(5-9(8)11)13-4-3-12-6-13/h1-6H

InChI Key

LDLBBPNPBHRXOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)Cl)Cl

Origin of Product

United States

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